(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide
CAS No.: 1242441-26-4
Cat. No.: VC2920012
Molecular Formula: C21H21ClN4OS
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242441-26-4 |
|---|---|
| Molecular Formula | C21H21ClN4OS |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | (1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1 |
| Standard InChI Key | WRBFPGYDKJBYBI-SJORKVTESA-N |
| Isomeric SMILES | CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)[C@H]4C[C@@H]4C(=O)N(C)C |
| SMILES | CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C |
| Canonical SMILES | CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C |
Introduction
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide is a complex organic compound with a specific stereochemistry, indicated by the (1S,2S) notation. This compound belongs to a class of molecules that incorporate cyclopropane, imidazole, and pyridine rings, which are common in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the imidazole and pyridine moieties, and the final attachment of the N,N-dimethylcarboxamide group. The specific synthesis route may vary depending on the starting materials and desired yield.
Biological Activity and Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures are often investigated for their potential as pharmaceutical agents. The presence of imidazole and pyridine rings suggests possible interactions with biological targets such as enzymes or receptors.
Research Findings and Future Directions
Research on compounds like (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide is ongoing, with a focus on understanding their biological activities and optimizing their synthesis. Future studies may explore their potential therapeutic applications or use as intermediates in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume